Irestatin 9389
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irestatin 9389 is a potent inhibitor of the endonuclease IRE1 (IC50 = 6.3 nM) and unfolded protein response (UPR) . It has been used in research as a hypoxia-selective cytotoxin and has been shown to impair tumor growth .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to inhibit the IRE1/JNK pathway, which plays a role in inflammation and the production of glomerular extracellular matrix in the transition from acute kidney injury to chronic kidney disease .
Wissenschaftliche Forschungsanwendungen
Applications in Colorectal Cancer Treatment
Irestatin 9389 has shown applications in the treatment of colorectal cancer. Research indicates that it can be combined with fluorouracil, leucovorin, irinotecan, and oxaliplatin for treating metastatic colorectal cancer. The combination of these agents has been found to have significant activity, improving survival times and reducing severe toxicity rates compared to other drug combinations (Goldberg et al., 2004).
Role in Small-Cell Lung Cancer Therapy
This compound has also been studied in the context of small-cell lung cancer treatment. In combination with cisplatin, it has shown a high response rate and a promising median survival time, making it an effective treatment for metastatic small-cell lung cancer (Noda et al., 2002).
Use in Advanced Gastric Cancer
In the treatment of advanced gastric cancer, this compound has been evaluated as a second-line treatment in combination with S-1, showing considerable efficacy. This combination was specifically tested in patients who did not respond to first-line S-1-based chemotherapy (Tanabe et al., 2015).
Pharmacogenetic Insights
There is significant research into the pharmacogenetics of this compound, particularly focusing on its efficacy and resistance in colorectal cancer therapy. Studies have looked into genetic factors and mechanisms contributing to the variability in treatment response, an important aspect in the trend of personalized medicine (Panczyk, 2014).
Impact on Chemotherapy Resistance
Research on this compound includes its role in overcoming chemotherapy resistance. Understanding the molecular basis of drug resistance and the genetic factors involved is key to improving chemotherapy effectiveness, particularly in colorectal cancer (Cortejoso et al., 2013).
Wirkmechanismus
Irestatin 9389 acts as a potent inhibitor of the endonuclease IRE1 and the unfolded protein response (UPR) . It has been found to reduce ER stress in renal tubular injury models . It’s also suggested that IRE1α inhibitors, including this compound, have the potential to mitigate the progression of atherosclerosis .
Safety and Hazards
While specific safety and hazard data for Irestatin 9389 is not available in the search results, it’s important to handle it with appropriate safety measures due to its biological activity. It’s recommended to avoid inhalation, contact with eyes, skin, and clothing, and to use it in a chemical fume hood with an independent air supply .
Eigenschaften
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS2/c1-8-6-26-15(21-8)23-12(24)7-25-14-10(5-20)13(16(17,18)19)9-3-2-4-11(9)22-14/h6H,2-4,7H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKODFAFXMGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=C(CCC3)C(=C2C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.